1-(4-Fluorophenyl)piperazine

Übersicht

Beschreibung

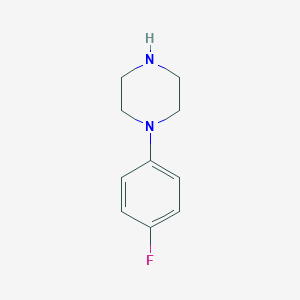

1-(4-Fluorophenyl)piperazine is an organic compound with the molecular formula C10H13FN2. It is a derivative of piperazine, where one of the hydrogen atoms in the phenyl ring is replaced by a fluorine atom. This compound is known for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting the central nervous system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent such as diethylene glycol monomethyl ether. The reaction is typically carried out under reflux conditions with microwave irradiation to enhance the reaction rate. After the reaction, the product is purified through distillation and recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar starting materials and conditions. The use of continuous flow reactors and automated systems can improve yield and efficiency. The final product is usually obtained through a series of extraction, purification, and drying steps to ensure high purity and quality .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atom activates the phenyl ring for nucleophilic substitution. Reactions typically occur at the para position relative to the piperazine group:

Example Reaction with 3,4-Difluoronitrobenzene

1-(4-Fluorophenyl)piperazine reacts with 3,4-difluoronitrobenzene under reflux in acetonitrile with NaHCO₃ to yield 1-(2-fluoro-4-nitrophenyl)-4-(4-fluorophenyl)piperazine (64% yield) .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 3,4-Difluoronitrobenzene | NaHCO₃, CH₃CN, reflux, 8 h | 1-(2-Fluoro-4-nitrophenyl)-4-(4-fluorophenyl)piperazine | 64% |

Reductive Amination

The secondary amine in the piperazine ring facilitates reductive amination with aldehydes:

Synthesis of [¹⁸F]FAUC 316

this compound undergoes reductive amination with 2-formyl-1H-indole-5-carbonitrile in the presence of sodium cyanoborohydride (NaBH₃CN) to form the dopamine D₄ ligand [¹⁸F]FAUC 316. Pre-purification via liquid-liquid extraction (HCl/NaOH) is required .

| Aldehyde | Reducing Agent | Solvent | Yield |

|---|---|---|---|

| 2-Formyl-1H-indole-5-carbonitrile | NaBH₃CN | MeOH | 40–60% |

Sulfonylation Reactions

The piperazine nitrogen reacts with sulfonyl chlorides to form sulfonamide derivatives:

Synthesis of 1-[(4-Fluorophenyl)sulfonyl]-4-(1-propyl-4-piperidyl)piperazine

Treatment with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) yields the sulfonamide derivative.

| Sulfonyl Chloride | Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| 4-Fluorobenzenesulfonyl chloride | TEA | DCM | 24 h | 72–85% |

Pd-Catalyzed Cross-Coupling

The fluorophenyl group participates in palladium-mediated reactions:

Hartwig-Buchwald N-Arylation

this compound couples with aryl halides using Pd₂(dba)₃/RuPhos and Cs₂CO₃ in DMSO (100°C, 15 min) to achieve quantitative conversion .

| Catalyst System | Base | Solvent | Conversion |

|---|---|---|---|

| Pd₂(dba)₃/RuPhos | Cs₂CO₃ | DMSO | ~100% |

Carbothioamide Formation

The hydrazide derivative reacts with isothiocyanates under microwave irradiation:

Synthesis of Antimicrobial Carbothioamides

this compound-derived hydrazide reacts with phenyl isothiocyanate in dichloromethane (MW, 150 W, 125°C, 8 min) to form carbothioamides (85–92% yield) .

| Isothiocyanate | Conditions | Yield |

|---|---|---|

| Phenyl isothiocyanate | MW, 150 W, 125°C, 8 min | 92% |

Key Reactivity Trends:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(4-Fluorophenyl)piperazine serves as a versatile intermediate in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders. Its applications include:

- Antidepressants and Anxiolytics : pFPP is involved in the synthesis of compounds that exhibit antidepressant and anxiolytic properties, making it relevant for treating mood disorders.

- Alzheimer’s Disease Treatment : Recent studies indicate that pFPP derivatives may inhibit acetylcholinesterase (AChE), suggesting potential use in Alzheimer's disease therapy. Molecular docking studies have predicted its effectiveness against AChE, highlighting its role in enhancing cognitive function .

- Calcium Channel Blockers : The compound is part of the synthesis of calcium antagonists used clinically for migraine treatment, such as flunarizine and lomerizine .

Synthesis and Derivatives

The compound can be synthesized through various methods, including reductive amination, which allows for the incorporation of different functional groups to enhance biological activity. Notable derivatives include:

- N,N-disubstituted Piperazines : pFPP is a precursor for synthesizing N,N-disubstituted piperazines, which are essential in drug discovery .

- Radiolabeled Compounds : It has been utilized in the preparation of radiolabeled compounds for positron emission tomography (PET), specifically 1-(4-[18F]fluorophenyl)piperazine, which serves as a selective ligand for serotonin receptors .

Toxicity and Safety Profile

The safety profile of pFPP indicates moderate toxicity. Predictions using ProTox II software classify it as toxic if ingested, with an LD50 value suggesting acute toxicity class 3. This highlights the importance of careful handling and further toxicological studies to understand its safety parameters better .

Case Study 1: Alzheimer's Disease Inhibition

A study conducted on the structural properties of pFPP revealed its potential as an AChE inhibitor. The research utilized density functional theory (DFT) to analyze molecular interactions and predict drug-likeness properties. The findings suggest that pFPP could lead to new therapeutic strategies for Alzheimer's disease .

Case Study 2: Synthesis of Radiolabeled Compounds

Research detailing the rapid synthesis of 1-(4-[18F]fluorophenyl)piperazine demonstrated its application in PET imaging. The study reported a decay-corrected radiochemical yield of 7–15%, showcasing its utility in neuroimaging studies aimed at understanding serotonin receptor dynamics .

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)piperazine involves its interaction with specific molecular targets in the body:

Vergleich Mit ähnlichen Verbindungen

- 1-(4-Chlorophenyl)piperazine

- 1-(4-Methoxyphenyl)piperazine

- 1-(4-Nitrophenyl)piperazine

Comparison: 1-(4-Fluorophenyl)piperazine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity for specific receptors compared to its analogs. For example, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Biologische Aktivität

1-(4-Fluorophenyl)piperazine (4-FPP) is a compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of 4-FPP, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula CHNF and is characterized by a piperazine ring substituted with a fluorophenyl group. Its structural features contribute to its interaction with various biological targets, particularly in the central nervous system (CNS).

Antidepressant and Anxiolytic Effects

Research indicates that 4-FPP exhibits antidepressant and anxiolytic properties. A study highlighted its role as a serotonin receptor ligand, particularly at the 5-HT and 5-HT receptors. Binding studies demonstrated that 4-FPP has significant affinity for these receptors, suggesting its potential use in treating mood disorders .

Psychoactive Properties

4-FPP is noted for its mild psychedelic and euphorigenic effects. It has been associated with recreational use, often marketed as a legal alternative to other psychoactive substances. Its effects are primarily mediated through serotonergic pathways, leading to alterations in mood and perception .

Anticonvulsant Activity

The anticonvulsant properties of 4-FPP have been explored in various studies. It has shown efficacy in models of seizure induction, indicating potential therapeutic applications in epilepsy management . The compound's ability to modulate GABAergic neurotransmission may underlie its anticonvulsant effects.

The biological activity of this compound can be attributed to several mechanisms:

- Serotonin Receptor Modulation : The compound acts as a ligand for serotonin receptors, influencing neurotransmitter release and synaptic plasticity.

- GABAergic Influence : By enhancing GABAergic activity, 4-FPP may provide neuroprotective effects and reduce seizure susceptibility.

- Impact on Neurotransmitter Systems : Studies suggest that 4-FPP may affect dopamine and norepinephrine pathways, contributing to its antidepressant effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Safety Profile and Toxicity

While this compound has shown promising biological activities, concerns regarding its safety profile have been raised. Reports indicate instances of toxicity associated with piperazine derivatives, including seizures and other adverse effects when used recreationally or in combination with other substances . Further research is necessary to establish a comprehensive safety profile for therapeutic use.

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJKDKWRVSSJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177039 | |

| Record name | 4-(4-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2252-63-3 | |

| Record name | 1-(4-Fluorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2252-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-phenylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002252633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4'-fluorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUORO-PHENYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VML61BE244 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.